(6-Methoxybenzofuran-2-yl)boronic acid CAS 952737-54-1 properties
(6-Methoxybenzofuran-2-yl)boronic acid CAS 952737-54-1 properties
An In-Depth Technical Guide to (6-Methoxybenzofuran-2-yl)boronic acid (CAS 952737-54-1)
Introduction: A Versatile Building Block in Modern Synthesis
(6-Methoxybenzofuran-2-yl)boronic acid is a specialized heterocyclic organic compound that has emerged as a valuable building block for researchers in synthetic and medicinal chemistry. Its structure combines the privileged benzofuran scaffold, a core motif in numerous biologically active natural products and pharmaceuticals, with the versatile boronic acid functional group. This unique combination makes it a key intermediate for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.
Boronic acids are widely utilized in a variety of transformations, most notably the Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] The methoxy substituent on the benzofuran ring can modulate the electronic properties and metabolic stability of target molecules, making this reagent particularly attractive for drug discovery programs. For instance, (6-Methoxybenzo[b]furan-2-yl)boronic acid serves as a key reagent in the preparation of quinazolin-4-amine derivatives, a class of compounds investigated for their potential in cancer treatment.[3] This guide provides a comprehensive overview of its properties, stability, handling, and application, with a focus on its role in the Suzuki-Miyaura reaction.
Physicochemical and Spectroscopic Properties
(6-Methoxybenzofuran-2-yl)boronic acid is typically supplied as a white to off-white solid.[3] Its core properties are summarized in the table below. While specific experimental data for properties like boiling point and melting point are not consistently published, predicted values provide a useful reference for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 952737-54-1 | [3][4][5] |
| Molecular Formula | C₉H₉BO₄ | [3][4][5] |
| Molecular Weight | 191.98 g/mol | [3][5][6] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥95-97% | [3][4][5] |
| Predicted Boiling Point | 377.1 ± 45.0 °C | [3] |
| Predicted Density | 1.31 ± 0.1 g/cm³ | [3] |
| Predicted pKa | 6.41 ± 0.30 | [3] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3][5][6] |
| InChI Key | MPLLPTYEVKJTJR-UHFFFAOYSA-N | [3][4] |
| SMILES | B(C1=CC2=CC=C(OC)C=C2O1)(O)O | [3] |
While detailed spectral data requires access to a Certificate of Analysis (CoA) from the supplier, documentation such as NMR, HPLC, and LC-MS is generally available upon request.[6][7][8]
Stability, Handling, and Storage: Mitigating Challenges
A critical consideration for researchers using aryl boronic acids is their inherent instability under certain conditions.[9] Two primary degradation pathways are of concern:
-
Protodeboronation: The cleavage of the C-B bond, replacing it with a C-H bond. This process is often pH-dependent and can be accelerated in both acidic and, more commonly, basic aqueous solutions.[10]
-
Trimerization: The formation of cyclic anhydride trimers, known as boroxines, through intermolecular dehydration.
These stability issues can complicate purification by standard silica gel chromatography and affect long-term storage and reaction reproducibility.[9][11]
Best Practices for Handling and Storage:
-
Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C to minimize degradation from moisture and air.[3][5][6]
-
Handling: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14]
-
Use in Reactions: Whenever possible, use freshly opened or recently purchased material. For sensitive applications, consider using the corresponding boronic ester derivative.
The Boronic Ester Strategy:
To overcome the stability limitations of boronic acids, they are often converted into more robust boronic esters. Esters formed with diols like pinacol (to give pinacol esters, or Bpin) or 3,4-diethyl-hexane-3,4-diol (to give Epin esters) exhibit enhanced stability towards hydrolysis, oxidation, and protodeboronation.[9] These derivatives are often more amenable to purification by silica gel chromatography and can be used directly in Suzuki-Miyaura coupling reactions, sometimes providing higher yields than the parent boronic acids.[11][15][16]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (6-Methoxybenzofuran-2-yl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction to form a C(sp²)-C(sp²) bond with an aryl or vinyl halide/triflate. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and broad substrate scope.
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species ([Ar²-B(OH)₃]⁻).[10] This species then transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Practical Considerations for a Successful Coupling
-
Catalyst: A palladium source, typically Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂, is used. The choice of phosphine ligands is crucial and can significantly impact reaction efficiency.
-
Base: An inorganic base is required to activate the boronic acid for transmetalation.[1] Common choices include Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃. The base strength and solubility can influence the reaction rate and yield.
-
Solvent: The reaction is often performed in a biphasic mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, or in a single polar aprotic solvent. The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases where the base resides.
-
Temperature: Reactions are typically heated (50-120 °C) to drive the catalytic cycle, though some modern catalyst systems operate at room temperature.
Exemplary Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of (6-Methoxybenzofuran-2-yl)boronic acid with a generic aryl bromide.
Disclaimer: This is a representative protocol and must be adapted and optimized for specific substrates. All work should be performed in a chemical fume hood with appropriate PPE.
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial, add (6-Methoxybenzofuran-2-yl)boronic acid (1.2 equivalents), the aryl bromide (Ar-Br, 1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
-
Degassing:
-
Seal the vessel with a septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Through the septum, add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water) via syringe.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C).
-
Stir the reaction vigorously for the required time (typically 4-24 hours).
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure biaryl product.
-
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Safety Precautions
Based on available Safety Data Sheets (SDS), (6-Methoxybenzofuran-2-yl)boronic acid should be handled with care.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust.[3]
-
P264: Wash hands thoroughly after handling.[12]
-
P271: Use only outdoors or in a well-ventilated area.[12]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[12]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][12]
-
-
General Handling: Always handle in a chemical fume hood.[12] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Avoid formation of dust and aerosols.[13] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]
Conclusion
(6-Methoxybenzofuran-2-yl)boronic acid, CAS 952737-54-1, is a high-value synthetic intermediate that provides efficient access to substituted biaryl compounds containing the important 6-methoxybenzofuran moiety. While its handling requires attention to its potential instability, its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for researchers in drug discovery and materials science. Understanding its properties, stability, and the mechanistic nuances of its application allows scientists to effectively leverage this reagent in the synthesis of novel and complex molecules.
References
- Vertex AI Search. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
- ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters.
- Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
- Benchchem. (n.d.). Effect of pH on the stability and reactivity of aryl boronic acids.
- CymitQuimica. (n.d.). (6-methoxy-1-benzofuran-2-yl)boronic acid.
- A Chemtek. (n.d.). (6-Methoxybenzofuran-2-yl)boronic acid | 952737-54-1.
- CookeChem. (n.d.). (6-Methoxybenzofuran-2-yl)boronic acid, 97%, 952737-54-1.
- Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters.
- BLD Pharm. (n.d.). 952737-54-1|(6-Methoxybenzofuran-2-yl)boronic acid.
- Safety Data Sheet. (2024).
- Angene Chemical. (2021). Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sunway Pharm Ltd. (n.d.). (6-methoxy-1-benzofuran-2-yl)boronic Acid - CAS:952737-54-1.
- Lookchem. (n.d.). Cas 50551-61-6,6-METHOXY-BENZOFURAN-2-CARBOXYLIC ACID.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- FUJIFILM Wako Chemicals. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction.
- ResearchGate. (n.d.). 1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene....
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
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